molecular formula C16H13ClN2O3S B5730147 4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid

4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid

Cat. No.: B5730147
M. Wt: 348.8 g/mol
InChI Key: SNUAWGIVLNMWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C18H17ClN2O4S It is characterized by the presence of a chloro group, a methylbenzoyl group, and a thioxomethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps. One common synthetic route starts with the chlorination of 3-amino-benzoic acid to introduce the chloro group. This is followed by the acylation of the amino group with 3-methylbenzoyl chloride to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The chloro and thioxomethyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[(3-methylbenzoyl)amino]benzoic acid
  • 3-Chloro-4-[(3-methylbenzoyl)amino]benzoic acid
  • 4-Chloro-3-[(3-methylbenzoyl)amino]thioxomethylbenzoic acid

Uniqueness

4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of both the chloro and thioxomethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-chloro-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-10(7-9)14(20)19-16(23)18-13-8-11(15(21)22)5-6-12(13)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUAWGIVLNMWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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